2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-30-19-9-5-17(6-10-19)15-21-25-26-23(28(21)27-13-3-4-14-27)32-16-22(29)24-18-7-11-20(31-2)12-8-18/h3-14H,15-16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVBISGHQYTGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide , also known by its CAS number 896305-87-6 , is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a triazole ring, a pyrrole moiety, and various aromatic substituents that contribute to its biological activity. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.53 g/mol . The presence of functional groups such as methoxy and thioether linkages enhances its pharmacological properties. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.53 g/mol |
| CAS Number | 896305-87-6 |
Antibacterial Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds range from 0.8 to 100 µg/mL , indicating strong antibacterial activity .
Antifungal Activity
Compounds with triazole structures are well-known for their antifungal properties. The tested derivatives have demonstrated considerable inhibition against fungal pathogens, making them potential candidates for antifungal drug development. The mechanism of action often involves the disruption of fungal cell membrane synthesis .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely researched. Compounds similar to This compound have exhibited cytotoxic effects on various cancer cell lines, including lung adenocarcinoma cells (A549). Studies indicate that these compounds can induce apoptosis and inhibit tumor growth through multiple pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within microbial cells and cancerous tissues. Molecular docking studies suggest that it binds effectively to the active sites of key enzymes involved in cellular processes such as DNA replication and protein synthesis .
Study 1: Antibacterial Evaluation
In a comparative study of several triazole derivatives, one compound demonstrated an MIC of 0.8 µg/mL against M. tuberculosis , outperforming standard antibiotics like rifampicin . This indicates a promising avenue for developing new treatments for resistant bacterial strains.
Study 2: Anticancer Properties
Another investigation focused on the cytotoxicity of triazole derivatives against A549 cell lines showed that certain compounds induced apoptosis at concentrations as low as 62.5 µg/mL , suggesting their potential as anticancer agents .
Scientific Research Applications
Antibacterial Activity
Compounds containing the triazole moiety are known for their antibacterial properties. Studies indicate that derivatives similar to this compound exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds can range from 0.8 to 100 µg/mL , demonstrating strong antibacterial effects.
Study Example:
In a comparative study, one triazole derivative demonstrated an MIC of 0.8 µg/mL against M. tuberculosis , surpassing standard antibiotics such as rifampicin. This highlights the potential for developing new treatments for resistant bacterial strains.
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. The tested derivatives have shown considerable inhibition against fungal pathogens, making them promising candidates for antifungal drug development. The mechanism often involves disrupting fungal cell membrane synthesis.
Key Findings:
- Triazole derivatives have been effective against common fungal infections.
- Their action mechanism typically targets ergosterol biosynthesis pathways in fungi.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively researched. Compounds similar to this one have exhibited cytotoxic effects on various cancer cell lines, including lung adenocarcinoma cells (A549). Studies suggest these compounds can induce apoptosis and inhibit tumor growth through multiple pathways.
Study Example:
In investigations focusing on A549 cell lines, certain triazole derivatives induced apoptosis at concentrations as low as 62.5 µg/mL , indicating their potential as anticancer agents.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on substituent contributions.
Functional Group Impact on Bioactivity
- Methoxy Groups : The target compound’s dual 4-methoxyphenyl substituents likely improve solubility and π-π stacking in hydrophobic binding pockets, as seen in Compound 22’s antioxidant activity .
- Thioether Linkages : The thioether bridge in the target compound and SR19855 may confer redox-modulating properties, critical for enzyme inhibition.
- Trifluoromethyl vs.
- Pyrrole vs. Pyridine/Pyrimidine : The target’s 1H-pyrrol-1-yl group (electron-rich) contrasts with pyridinyl/pyrimidinyl groups in VUAA1 and SR19855 , which may increase basicity and metal-coordinating capacity.
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols, including:
- Cyclocondensation of triazole precursors with thioacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Thiol-alkylation reactions to introduce the sulfanyl-acetamide moiety, requiring precise pH control (7.0–8.5) and temperatures of 60–80°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity . Key challenges: Avoiding oxidation of the sulfanyl group and minimizing side products during heterocycle formation.
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- 1H/13C NMR : Confirms substitution patterns on triazole and methoxyphenyl groups (e.g., δ 8.2–8.5 ppm for triazole protons, δ 3.8 ppm for methoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z ± 0.001 Da) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, N-H bend at ~3300 cm⁻¹) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S within ±0.3% of theoretical values) .
Q. What preliminary biological screening approaches are recommended for this compound?
- In vitro assays : Antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli), cytotoxicity using MTT assays (IC50 in cancer cell lines) .
- Computational prediction : PASS software for activity profiling (e.g., kinase inhibition probability >70%) and molecular docking (AutoDock Vina) to prioritize targets like EGFR or COX-2 .
Advanced Research Questions
Q. How can researchers optimize the biological activity of this compound through systematic structural modifications?
- Structure-Activity Relationship (SAR) strategies :
- Replace methoxy groups with electron-withdrawing substituents (e.g., nitro, chloro) to enhance target binding .
- Modify the pyrrole ring with bulkier heterocycles (e.g., indole) to improve metabolic stability .
- Pharmacokinetic optimization : Introduce PEGylated side chains to increase solubility or pro-drug formulations for enhanced bioavailability .
Q. What strategies are effective in resolving contradictory bioactivity data across studies?
- Standardized assay protocols : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for cytotoxicity to minimize inter-lab variability .
- Orthogonal validation : Cross-check enzyme inhibition (e.g., COX-2 ELISA) with cellular assays (PGE2 ELISA) to confirm mechanism .
- Purity reassessment : Re-analyze disputed batches via HPLC-MS to rule out impurities (>99% purity threshold) .
Q. What advanced computational methods aid in understanding the compound’s target interactions and stability?
- Molecular Dynamics (MD) Simulations : Analyze binding stability (RMSD <2.0 Å over 100 ns trajectories) with targets like EGFR .
- Quantum Mechanical (QM) Calculations : Predict reactive sites for electrophilic attack (e.g., Fukui indices for triazole sulfur) .
- QSAR Modeling : Use 3D descriptors (e.g., CoMSIA) to correlate substituent electronegativity with antibacterial potency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported thermal stability profiles?
- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures (Td) under inert (N2) vs. oxidative (O2) atmospheres .
- Thermogravimetric Analysis (TGA) : Quantify residual mass (%) at 300°C to assess degradation pathways (e.g., loss of methoxy groups vs. triazole ring breakdown) .
Methodological Recommendations
Designing in vivo studies for toxicity and efficacy evaluation :
- Animal models : Use BALB/c mice for acute toxicity (LD50 via OECD 423) and xenograft models for antitumor efficacy .
- Dosage optimization : Start with 10 mg/kg (IP) and adjust based on pharmacokinetic parameters (t1/2, Cmax) from LC-MS/MS plasma analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
